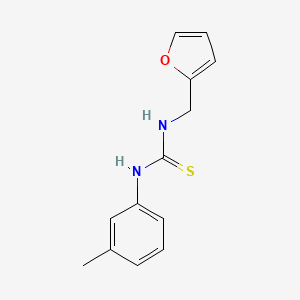

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . Thiourea, on the other hand, is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom.

Chemical Reactions Analysis

Furan and thiourea both participate in a variety of chemical reactions. Furan, for example, can undergo polymerization and other reactions . Thiourea can act as a nucleophile and is involved in various organic reactions. The specific reactions of “1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea” would depend on the exact structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea” would depend on its exact structure. Furan is a volatile and somewhat toxic liquid , while thiourea is a white crystalline solid.Applications De Recherche Scientifique

Spectral Studies and Quantum-Chemical Calculations

Research on furan derivatives, including substituted phenylthiourea compounds, has involved spectral studies, semi-empirical quantum-chemical calculations, and X-ray structure analyses. These studies have synthesized and identified new derivatives, investigating intramolecular hydrogen bonds and the effects of Fermi resonance in IR spectra. Such research contributes to understanding the molecular and crystal structures of these compounds, highlighting their potential in designing materials with specific chemical properties (Hritzová et al., 2005).

Characterization and Theoretical Study

Another study focused on the structural, vibrational, and electronic characterization of thiourea derivatives through experimental and theoretical approaches. This research provides insights into the molecular stability, intermolecular interactions, and non-linear optical behavior of such compounds, contributing to the development of materials with specific optical and electronic properties (Lestard et al., 2015).

Polymer Synthesis and Application

Research has also been conducted on the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, exploring their electrochemical properties and potential applications in electronic devices. These studies contribute to the field of materials science, particularly in the development of electroactive polymers for various technological applications (Baldwin et al., 2008).

Enhanced Capacitance Properties for Supercapacitors

Another area of interest is the facile electrochemical polymerization of furan derivatives for supercapacitor applications. Research in this area focuses on the synthesis of polymers with enhanced electrochemical capacitance properties, contributing to the advancement of energy storage materials (Mo et al., 2015).

Structure-Odor Correlations in Food Chemistry

Studies have also explored the structure-odor correlations of mercapto furans and thiophenes, contributing to the understanding of key odorants in foods such as coffee. This research is significant for the food industry, particularly in flavor chemistry and the development of food additives (Schoenauer & Schieberle, 2018).

Chemosensing and Antioxidant Studies

Furan and thiophene derivatives have been studied for their chemosensing abilities, molecular docking, and antioxidant activities. These compounds have potential applications in biological sensing, pharmaceutical research, and the development of antioxidant agents (Kalaiyarasi et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFXGMHWAYDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2588664.png)

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)